
2-Fluorobenzohydrazide
Overview
Description
2-Fluorobenzohydrazide is a fluorinated aromatic hydrazide derivative widely used as a precursor in synthesizing hydrazone ligands and coordination compounds. Its synthesis typically involves condensation reactions with aldehydes under mild conditions, such as ethanol solvent at room temperature, yielding crystalline products suitable for structural analysis . The fluorine substituent at the ortho position of the benzene ring enhances electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions (e.g., hydrogen bonding and crystal packing). This compound has gained prominence in coordination chemistry for constructing metal complexes with applications in catalysis and materials science . Additionally, derivatives of this compound exhibit notable biological activities, including antimicrobial and anti-inflammatory properties .
Preparation Methods
Preparation Methods of 2-Fluorobenzohydrazide
The synthesis of this compound can be achieved through several methods. Below are the most common preparation techniques:
Direct Hydrazination
One of the primary methods for synthesizing this compound involves the hydrazination of 2-fluorobenzoic acid or its derivatives. The general reaction can be described as follows:
$$
\text{C}6\text{H}4\text{FCOOH} + \text{H}2\text{N-NH}2 \rightarrow \text{C}6\text{H}4\text{FCONHNH}2 + \text{H}2\text{O}
$$
- Reagents: 2-fluorobenzoic acid, hydrazine hydrate.
- Solvent: Ethanol or methanol.
- Temperature: Reflux conditions for several hours.
Yield: Typically yields around 70-80% after purification.
Reaction with Fluorinated Benzoyl Chlorides
Another effective method involves reacting hydrazine with fluorinated benzoyl chlorides. This method allows for greater control over the substitution patterns on the aromatic ring.
$$
\text{C}6\text{H}4\text{FCOCl} + \text{H}2\text{N-NH}2 \rightarrow \text{C}6\text{H}4\text{FCONHNH}_2 + \text{HCl}
$$
- Reagents: Fluorinated benzoyl chloride, hydrazine.
- Solvent: Dichloromethane or chloroform.
- Temperature: Room temperature to moderate temperatures.
Yield: Yields can vary but are generally higher than direct hydrazination, often exceeding 85%.
Characterization Techniques
After synthesis, this compound must be characterized to confirm its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of functional groups.
Infrared (IR) Spectroscopy: Helps identify characteristic functional groups such as amines (N-H stretch) and carbonyls (C=O stretch).
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
X-ray Crystallography: Offers precise structural information about the compound in solid form.
Applications of this compound
The compound finds diverse applications across various fields:
Pharmaceutical Development
Due to its ability to enhance biological activity, this compound is used as an intermediate in synthesizing drugs targeting neurological disorders and other conditions.
Agrochemical Synthesis
It serves as a precursor in developing environmentally friendly fungicides and herbicides, contributing to sustainable agricultural practices.
Material Science
In material science, it is utilized in synthesizing polymers that exhibit improved thermal stability and chemical resistance.
Summary of Preparation Methods
The following table summarizes the preparation methods for this compound:
Method | Reagents | Conditions | Yield (%) |
---|---|---|---|
Direct Hydrazination | 2-Fluorobenzoic acid, hydrazine hydrate | Reflux in ethanol/methanol | 70-80 |
Reaction with Benzoyl Chlorides | Fluorinated benzoyl chloride, hydrazine | Room temperature in dichloromethane | >85 |
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones, which are valuable intermediates in organic synthesis.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydroxide.
Condensation Reactions: Aldehydes or ketones are used, often in the presence of an acid catalyst like hydrochloric acid.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products:
Substitution Reactions: Derivatives with various functional groups.
Condensation Reactions: Hydrazones and related compounds.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Fluorobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-fluorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors. The fluorine atom enhances the compound’s stability and reactivity, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Structural and Crystallographic Properties
Table 1: Crystallographic Parameters of Selected Hydrazide Derivatives
- Key Findings :
Table 2: Antimicrobial Activity of Hydrazide Derivatives
- Key Findings :
Table 4: Metal Complexes of Hydrazide Ligands
- Key Findings :
Computational and Experimental Validation
Density functional theory (DFT) studies on N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide confirm that optimized bond lengths (e.g., C–F: 1.35 Å) and angles align closely with X-ray data, validating computational models for predicting structural properties . Such studies are critical for designing derivatives with tailored electronic profiles.
Biological Activity
2-Fluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer effects. The information is derived from various studies that highlight the structure-activity relationships (SAR) and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reaction of 2-fluorobenzoyl chloride with hydrazine derivatives. The presence of the fluorine atom in the benzene ring enhances its lipophilicity and biological activity.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of this compound and its derivatives against a range of bacterial strains. The compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) :
Compound Name | MIC (µM) | Bacterial Strain |
---|---|---|
This compound | 16 | Staphylococcus aureus |
N’-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide | 32 | Escherichia coli |
N’-(4-diethylamino-2-hydroxybenzylidene)-2-fluorobenzohydrazide | 64 | Pseudomonas aeruginosa |
Antifungal Activity
The mechanisms underlying the biological activities of this compound involve:
- Cell Membrane Disruption : The compound may integrate into bacterial and fungal membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It is hypothesized that this compound interferes with critical metabolic pathways in microorganisms, although specific targets remain to be fully elucidated.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various hydrazone derivatives synthesized from this compound. The results indicated that modifications significantly influenced their antibacterial potency, with some derivatives showing enhanced activity compared to standard antibiotics .
- Antifungal Application : Another investigation focused on the antifungal potential of this compound derivatives against Candida albicans. The study revealed that certain modifications led to a marked increase in antifungal activity, suggesting potential therapeutic applications in treating fungal infections .
Q & A
Q. Basic: What synthetic routes are commonly employed for preparing 2-fluorobenzohydrazide derivatives, and how are reaction conditions optimized?
Answer:
this compound derivatives are typically synthesized via condensation reactions between this compound and substituted aldehydes (e.g., salicylaldehyde, brominated benzaldehydes) in methanol or ethanol under reflux or room-temperature conditions . Optimization involves adjusting stoichiometry (1:1 molar ratio), solvent polarity, and reaction duration (30 minutes to 3 days) to achieve yields >90% . Characterization by elemental analysis, IR (to confirm C=O and N–H stretches), and NMR (to track imine bond formation) is standard .
Q. Advanced: How do crystallographic disorders in this compound derivatives impact structural refinement, and what strategies mitigate these challenges?
Answer:
Fluorine atoms in these compounds often exhibit positional disorder, as seen in N′-(2-chlorobenzylidene)-2-fluorobenzohydrazide, where F occupancy splits between two sites (0.512:0.488 ratio) . Refinement strategies using SHELXL include applying DFIX restraints to maintain C–F bond lengths (e.g., 1.350 Å) and refining occupancy factors with isotropic displacement parameters . High-resolution X-ray data (e.g., Bruker SMART CCD) and multi-scan absorption corrections (SADABS) improve accuracy .
Q. Basic: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound-based Schiff bases?
Answer:
Key techniques include:
- FT-IR : Detects C=N (1600–1620 cm⁻¹) and N–H (3150–3300 cm⁻¹) stretches .
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–F: 1.34–1.36 Å) and intermolecular interactions (e.g., π-stacking in monoclinic P21/c space group) .
- Elemental analysis : Validates stoichiometry (e.g., C14H10BrFN2O2 with <0.5% deviation) .
Q. Advanced: How do substituents (e.g., Br, Cl) on the benzaldehyde moiety influence the antimicrobial activity of this compound derivatives?
Answer:
Electron-withdrawing groups like Br enhance antibacterial activity by increasing lipophilicity and membrane penetration. For example, N′-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide shows MIC values of 12.5 µg/mL against Staphylococcus aureus due to synergistic effects from Br and F substituents . In contrast, diethylamino-substituted analogs exhibit reduced activity, highlighting the role of electronic and steric factors .
Q. Basic: What protocols are used to evaluate the antimicrobial efficacy of this compound derivatives, and how are results interpreted?
Answer:
The MTT assay is standard for assessing antibacterial (e.g., Bacillus subtilis, E. coli) and antifungal (e.g., Candida albicans) activity . Serial dilutions (6.25–100 µg/mL) are tested, with optical density measured at 600 nm after 24 hours. IC50 values are calculated using linear regression, and results are benchmarked against controls (e.g., ampicillin) .
Q. Advanced: How do computational methods (e.g., DFT) validate experimental geometries of this compound complexes, and what discrepancies arise?
Answer:
Density functional theory (DFT) at the B3LYP/6-31G level optimizes molecular geometries, showing <0.02 Å deviations in bond lengths (e.g., C=O: 1.23 Å experimental vs. 1.25 Å calculated) . Discrepancies in dihedral angles (e.g., 5°–8° differences) arise from crystal packing forces absent in gas-phase calculations .
Q. Advanced: How do researchers resolve contradictions in bioactivity data between structurally similar this compound derivatives?
Answer:
Contradictions are addressed by:
- Crystallographic analysis : Correlating hydrogen-bonding networks (e.g., O–H⋯N interactions) with activity trends .
- Dose-response studies : Testing narrower concentration ranges to identify non-linear effects.
- QSAR modeling : Quantifying substituent effects (e.g., Hammett σ values) on bioactivity .
Q. Basic: What safety and handling protocols are critical when synthesizing this compound derivatives?
Answer:
- Use fume hoods for volatile aldehydes (e.g., 3-bromosalicylaldehyde) .
- Avoid skin contact with hydrazides (potential irritants).
- Store products in desiccators to prevent hydrolysis .
Q. Advanced: How are this compound ligands utilized in coordination chemistry, and what metal complexes exhibit promising properties?
Answer:
These ligands form octahedral vanadium(V) complexes (e.g., [VO(L)(bha)]) via phenolate O, imino N, and enolate O coordination . Such complexes show thermal stability up to 250°C (TGA data) and catalytic potential in oxidation reactions .
Q. Advanced: What strategies improve the reproducibility of crystallographic data for this compound derivatives?
Answer:
Properties
IUPAC Name |
2-fluorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCCKQQVXNNAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196235 | |
Record name | 2-Fluorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-24-2 | |
Record name | 2-Fluorobenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 446-24-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluorobenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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